molecular formula C6H9NO3 B154280 4-Isopropyloxazolidine-2,5-dione CAS No. 1676-85-3

4-Isopropyloxazolidine-2,5-dione

Cat. No. B154280
CAS RN: 1676-85-3
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyloxazolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IPOD and is a white crystalline solid that is soluble in water and other polar solvents. The chemical formula of IPOD is C6H9NO3, and its molecular weight is 143.14 g/mol.

Mechanism Of Action

The mechanism of action of IPOD is not fully understood, but it is believed to be related to its ability to interact with biological molecules such as enzymes and receptors. IPOD has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.

Biochemical And Physiological Effects

IPOD has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase, which can lead to the reduction of intraocular pressure and the improvement of cognitive function, respectively. IPOD has also been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using IPOD in lab experiments is its low toxicity and high solubility in water and other polar solvents, which makes it easy to handle and administer. However, IPOD has some limitations, including its relatively low stability under certain conditions, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on IPOD, including the investigation of its potential as a drug candidate for the treatment of various diseases, the development of novel materials using IPOD as a building block, and the exploration of its catalytic properties for various chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of IPOD and its physiological effects.

Synthesis Methods

The synthesis of IPOD can be achieved through several methods, including the reaction of isocyanates with amino acids, the reaction of isocyanates with amino alcohols, and the reaction of isocyanates with amino acids in the presence of a catalyst. The most common method for synthesizing IPOD is the reaction of isocyanates with amino acids, which involves the reaction of isocyanates with glycine in the presence of a catalyst such as triethylamine.

Scientific Research Applications

IPOD has been extensively studied for its potential applications in several areas of scientific research, including drug discovery, material science, and catalysis. In drug discovery, IPOD is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In material science, IPOD is being studied for its potential use as a building block for the synthesis of novel materials with unique properties. In catalysis, IPOD is being investigated as a potential catalyst for various chemical reactions.

properties

IUPAC Name

4-propan-2-yl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNYXFGGTEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937370
Record name 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyloxazolidine-2,5-dione

CAS RN

24601-74-9, 2816-12-8, 1676-85-3
Record name Valine N-carboxyanhydride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Valine N-carboxy anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2816-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carboxyvaline anhydride
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Record name 4-Isopropyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002816128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(propan-2-yl)-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropyloxazolidine-2,5-dione
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